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An In-depth Technical Guide to (S)-3-Methyl-pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-3-Methyl-pentanoic acid, also known as (S)-3-Methylvaleric acid, is a chiral, branched-

chain fatty acid.[1][2] Its molecular formula is C₆H₁₂O₂.[3][4][5][6][7][8][9] As a chiral molecule, it

exists as two non-superimposable mirror images, or enantiomers: (S)-3-Methyl-pentanoic
acid and (R)-3-Methyl-pentanoic acid.[10] This guide focuses specifically on the (S)-

enantiomer. The compound is of interest in various fields, including organic synthesis, flavor

and fragrance development, and metabolic research.[4][11] Recently, it has also been

investigated for its potential antimicrobial properties, particularly in combination with other

volatile organic compounds.[12] Its structural properties make it a valuable building block in the

synthesis of more complex chemical entities.[4]

Chemical and Physical Properties
The fundamental chemical and physical properties of (S)-3-Methyl-pentanoic acid are

summarized below. The racemic mixture is typically a colorless to pale yellow liquid at room

temperature, while the pure (S)-enantiomer has been described as a solid.[4] It is soluble in

organic solvents and has limited solubility in water.[4]
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Property Value Source(s)

IUPAC Name (3S)-3-methylpentanoic acid [3]

Synonyms
(S)-(+)-3-Methylpentanoic acid,

(S)-3-Methylvaleric acid
[2][3]

CAS Number 1730-92-3 [3][6][13]

Molecular Formula C₆H₁₂O₂ [3][6]

Molecular Weight 116.16 g/mol [3][6][13][14]

Appearance Solid

Density 0.947 g/cm³ [13]

Boiling Point
196-198 °C (at 760 mmHg); 90

°C (at 7 mmHg)
[5][15]

Refractive Index n20/D 1.416 [15]

Predicted pKa 5.09 [1]

Predicted Water Solubility 11.8 g/L [1]

Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of (S)-3-Methyl-
pentanoic acid. Key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) are outlined below.
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Spectroscopic Technique
Characteristic Peaks /
Features

Source(s)

¹H NMR

~10-13 ppm: Very broad

singlet, corresponding to the

acidic carboxyl proton (-

COOH). This signal disappears

upon a D₂O shake.[2][16][17]

[18] ~2.0-2.5 ppm: Signal for

protons on the α-carbon (the

CH₂ group adjacent to the

carboxyl group).[19]

¹³C NMR

~165-185 ppm: Signal for the

carboxyl carbon (-COOH).[17]

[18] ~20-40 ppm: Signal for the

α-carbon.[19]

Infrared (IR) Spectroscopy

3300-2500 cm⁻¹: Very broad

band due to the O-H stretching

of the hydrogen-bonded

carboxylic acid dimer.[16][17]

1760-1690 cm⁻¹: Intense,

sharp peak from the C=O

(carbonyl) stretch.[16][17]

1320-1210 cm⁻¹: C-O stretch.

[16]

Mass Spectrometry (EI)

m/z 116: Molecular ion (M⁺)

peak.[7][14] Characteristic

Fragments: Fragmentation

pattern typical of a short-chain

branched carboxylic acid.[7]

[20]

Safety and Handling
(S)-3-Methyl-pentanoic acid is classified as a hazardous substance. It is corrosive and can

cause serious eye damage.[3] Proper personal protective equipment (PPE), including safety
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goggles, gloves, and protective clothing, should be worn when handling this chemical.[21] Work

should be conducted in a well-ventilated area or under a chemical fume hood.[22]

Hazard Information Details Source(s)

GHS Pictogram GHS05 (Corrosion)

Signal Word Danger [23]

Hazard Statements

H314: Causes severe skin

burns and eye damage.[23]

H318: Causes serious eye

damage.[3]

Precautionary Statements

P280: Wear protective

gloves/protective clothing/eye

protection/face protection.

P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing. P310:

Immediately call a POISON

CENTER or doctor/physician.

[23]

Storage

Store in a well-ventilated

place. Keep cool. Store locked

up.[23]

Experimental Protocols
Detailed methodologies are essential for the accurate analysis and characterization of (S)-3-
Methyl-pentanoic acid.

Protocol for Chiral Analysis by Gas Chromatography-
Mass Spectrometry (GC-MS)
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This protocol is designed to separate and quantify the (S) and (R) enantiomers of 3-

methylpentanoic acid. It is adapted from standard methods for fatty acid analysis.[24][25]

Objective: To determine the enantiomeric purity (% ee) of a sample of 3-methylpentanoic acid.

Materials:

Sample containing 3-methylpentanoic acid

Internal standard (e.g., deuterated heptadecanoic acid)

Solvents: Iso-octane, Methanol, Acetonitrile (HPLC grade)

Reagents: Hydrochloric acid (HCl), Diisopropylethylamine (DIPEA), Pentafluorobenzyl

bromide (PFBBr)

GC-MS system equipped with a chiral capillary column (e.g., a cyclodextrin-based phase like

Rt-βDEXsm or Chirasil-L-Val).[10][26][27]

Procedure:

Sample Preparation:

To 0.5 mL of the sample (e.g., in a biological matrix or solvent), add a known amount of

the internal standard (e.g., 100 µL).[25]

Add 1 volume of methanol and acidify the mixture to a final concentration of 25 mM HCl.

[25] This ensures the carboxylic acid is protonated.

Liquid-Liquid Extraction:

Add 1 mL of iso-octane to the sample tube.

Vortex vigorously for 1 minute to mix the phases.

Centrifuge at 3000 x g for 1 minute to separate the layers.[25]

Carefully transfer the upper iso-octane layer to a clean glass tube.
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Repeat the extraction step on the remaining aqueous layer and pool the iso-octane

fractions.[25]

Derivatization:

Evaporate the pooled iso-octane to dryness under a stream of nitrogen or using a vacuum

concentrator.[25]

To the dried residue, add 25 µL of a solution containing 1% PFBBr in acetonitrile and 25

µL of a solution containing 1% DIPEA in acetonitrile.[24][25] This reaction converts the

carboxylic acid to its pentafluorobenzyl (PFB) ester, which is more volatile and suitable for

GC analysis.

Incubate at room temperature for 20 minutes.[24]

Dry the sample again under vacuum.[25]

GC-MS Analysis:

Reconstitute the dried derivative in 50 µL of iso-octane.[25]

Inject 1 µL of the sample onto the GC-MS system.

GC Conditions (Example):

Column: Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

Carrier Gas: Helium.

Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp

at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 220°C) to ensure

separation of the enantiomers.

Injector: Splitless mode.

MS Conditions:
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Ionization Mode: Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI).

NICI is often preferred for PFB derivatives for high sensitivity.[24][25]

Acquisition: Scan mode to confirm identity or Selected Ion Monitoring (SIM) mode for

high-precision quantification.[26]

Data Analysis:

Identify the peaks corresponding to the (S) and (R) enantiomers of the 3-methylpentanoic

acid derivative based on their retention times.

Integrate the peak areas for each enantiomer.

Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major -

Area_minor) / (Area_major + Area_minor) ] * 100

Protocol for NMR Spectroscopic Analysis
This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra.

Objective: To confirm the chemical structure of (S)-3-Methyl-pentanoic acid.

Materials:

(S)-3-Methyl-pentanoic acid sample (5-10 mg)

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

NMR tube (5 mm)

NMR Spectrometer

Procedure:

Sample Preparation:

Dissolve approximately 5-10 mg of the sample in ~0.7 mL of CDCl₃ directly in a clean, dry

NMR tube.
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Cap the tube and invert several times to ensure the sample is fully dissolved and the

solution is homogeneous.

Spectrometer Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity and resolution.

¹H NMR Acquisition:

Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2

second relaxation delay, 8-16 scans).

The spectral width should be set to cover the range from approximately -1 to 14 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of

scans for adequate signal-to-noise (e.g., 1024 scans or more, depending on

concentration).

Set the spectral width to cover the range from approximately 0 to 200 ppm.

Data Processing:

Apply Fourier transformation, phase correction, and baseline correction to the acquired

Free Induction Decays (FIDs).

Calibrate the ¹H spectrum using the residual solvent peak (CHCl₃ at 7.26 ppm) or an

internal standard (TMS at 0 ppm).

Calibrate the ¹³C spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

Integrate the peaks in the ¹H spectrum and assign the chemical shifts in both spectra to

the corresponding atoms in the molecule.[19]
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Visualizations
Workflow for Chiral GC-MS Analysis
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Caption: Workflow for determining enantiomeric purity via GC-MS.

Principle of Chiral GC Separation
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Chiral GC Column
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Caption: Differential interaction leading to enantiomer separation on a chiral stationary phase.

Biological Relevance and Applications
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Caption: Key application areas for (S)-3-Methyl-pentanoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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